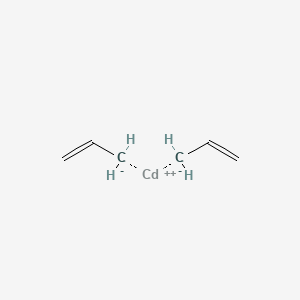
Einecs 260-732-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired diacrylate ester.
Industrial Production Methods
In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropylene glycol diacrylate undergoes several types of chemical reactions, including:
Polymerization: When exposed to ultraviolet light or electron beams, dipropylene glycol diacrylate undergoes polymerization to form cross-linked polymers.
Esterification: As mentioned earlier, dipropylene glycol diacrylate is formed through the esterification of dipropylene glycol with acrylic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, dipropylene glycol diacrylate can undergo hydrolysis to yield dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Ultraviolet light or electron beams are used to initiate the polymerization process.
Esterification: Sulfuric acid is commonly used as a catalyst for the esterification reaction.
Hydrolysis: Acidic or basic conditions are required for the hydrolysis of dipropylene glycol diacrylate.
Major Products Formed
Polymerization: Cross-linked polymers are the major products formed during the polymerization of dipropylene glycol diacrylate.
Esterification: Dipropylene glycol diacrylate is the primary product of the esterification reaction.
Hydrolysis: Dipropylene glycol and acrylic acid are the major products formed during the hydrolysis of dipropylene glycol diacrylate.
Wissenschaftliche Forschungsanwendungen
Dipropylene glycol diacrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: Dipropylene glycol diacrylate is used in the development of biomaterials and hydrogels for tissue engineering and drug delivery systems.
Medicine: It is utilized in the formulation of dental materials, such as dental composites and adhesives.
Industry: Dipropylene glycol diacrylate is employed in the production of coatings, inks, and adhesives due to its excellent cross-linking properties.
Wirkmechanismus
The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization when exposed to ultraviolet light or electron beams. This process leads to the formation of cross-linked polymers, which exhibit enhanced mechanical and chemical properties. The molecular targets and pathways involved in this process include the activation of the acrylate groups, which then form covalent bonds with other monomers or oligomers to create a three-dimensional network.
Vergleich Mit ähnlichen Verbindungen
Dipropylene glycol diacrylate can be compared with other similar compounds, such as:
Ethylene glycol diacrylate: Similar to dipropylene glycol diacrylate, ethylene glycol diacrylate is used as a cross-linking agent in the production of polymers. it has a lower molecular weight and different mechanical properties.
Triethylene glycol diacrylate: This compound has a higher molecular weight compared to dipropylene glycol diacrylate and is used in applications requiring more flexible polymers.
Butanediol diacrylate: Butanediol diacrylate is another cross-linking agent with different mechanical and chemical properties compared to dipropylene glycol diacrylate.
Dipropylene glycol diacrylate is unique due to its specific balance of molecular weight, reactivity, and mechanical properties, making it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
57425-17-9 |
|---|---|
Molekularformel |
H4IrO4-4 |
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
iridium;tetrahydroxide |
InChI |
InChI=1S/Ir.4H2O/h;4*1H2/p-4 |
InChI-Schlüssel |
UOYXEZMXOVJLIH-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















